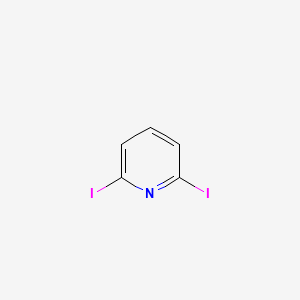

2,6-Diiodopyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,6-diiodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I2N/c6-4-2-1-3-5(7)8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBAEQUKKOAEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465601 | |

| Record name | 2,6-diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53710-17-1 | |

| Record name | 2,6-diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diiodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 2,6-diiodopyridine

An In-depth Technical Guide to 2,6-Diiodopyridine

Introduction

This compound is an aromatic heterocyclic organic compound that serves as a crucial building block in various fields of chemical synthesis.[1] Characterized by a pyridine ring substituted with two iodine atoms at the 2 and 6 positions, its unique electronic and steric properties make it a valuable intermediate.[1] The presence of two iodine atoms enhances the molecule's reactivity, particularly in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.[1][2] This versatility has led to its widespread use in the development of pharmaceuticals, agrochemicals, and advanced materials such as dyes and polymers.[1][3] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of this compound for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound typically appears as a white to light yellow or orange crystalline powder.[1][3][4] It is stable under standard storage conditions, though it should be stored away from oxidants.[5] While sparingly soluble in water, it shows good solubility in organic solvents like ethanol, ether, and chloroform.[3][5]

Data Summary

The core are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4][6] |

| CAS Number | 53710-17-1 | [1][4][6] |

| Molecular Formula | C₅H₃I₂N | [1][4][6] |

| Molecular Weight | 330.89 g/mol | [1][6] |

| Appearance | White to light yellow to light orange powder/crystal | [1][3] |

| Melting Point | 188 °C | [1][4] |

| Boiling Point | 279 °C | [5] |

| Solubility | Soluble in ethanol, ether, chloroform; sparingly soluble in water. | [3][5] |

| Purity | ≥ 97% (GC) | [1][4] |

| pKa (Predicted) | -1.54 ± 0.10 | [3] |

Spectroscopic and Structural Data

The structure of this compound has been confirmed through various analytical techniques.

-

Crystal Structure: X-ray crystallography data is available, providing detailed insights into its solid-state conformation. The Cambridge Crystallographic Data Centre (CCDC) number for its crystal structure is 197334.[6] Molecules are linked through C-H···N hydrogen bonding to form chains, which are further joined by weak I···I halogen-bonding interactions to create layers.[3]

-

NMR Spectroscopy: While specific spectral data was not detailed in the provided search results, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) is a standard method for confirming the identity and purity of such compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the pyridine ring and the C-I bonds.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the two carbon-iodine bonds. The C-I bond is the weakest among carbon-halogen bonds, making this compound highly reactive in reactions where C-X bond cleavage is the rate-determining step.[7]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions.[2] These reactions allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the 2 and 6 positions of the pyridine ring. This reactivity is fundamental to its role in medicinal chemistry for constructing complex, targeted drug candidates.[2]

Experimental Protocols

Synthesis of this compound from 2,6-Dibromopyridine

A common laboratory-scale synthesis involves a halogen exchange reaction (Finkelstein reaction) from the more readily available 2,6-dibromopyridine.[8]

Materials:

-

2,6-Dibromopyridine

-

Sodium Iodide (NaI)

-

57% aqueous Hydriodic Acid (HI)

-

Deionized water

-

Ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium bisulfite (NaHSO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Heptane

-

Ethyl acetate

Procedure:

-

A mixture of 2,6-dibromopyridine (1.0 eq.), sodium iodide (1.3 eq.), and 57% aqueous hydriodic acid (9.8 eq.) in water is placed in a sealed tube suitable for high-pressure reactions.[8]

-

The mixture is stirred at 140 °C for 12 hours, resulting in a yellow slurry.[8]

-

After cooling to room temperature, the reaction mixture is poured into crushed ice.[8]

-

The pH is neutralized using a concentrated aqueous sodium hydroxide solution.[8]

-

The aqueous layer is extracted three times with ether (Et₂O).[8]

-

The combined organic extracts are washed sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium bisulfite.[8]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[8]

-

The crude product is purified by dry column vacuum chromatography (using a gradient of 0-10% ethyl acetate in heptane).[8]

-

Final purification is achieved by recrystallization from boiling heptane to yield this compound as colorless, fine needle-like crystals.[8]

Applications

This compound is a versatile intermediate with applications across several domains of chemical science.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceutical agents, including potential anti-cancer and anti-inflammatory drugs.[1] Its ability to undergo selective functionalization is critical for building the complex architectures of modern therapeutics.

-

Materials Science: The compound is used in the formulation of advanced materials, including polymers and coatings, where the pyridine moiety can enhance properties like thermal stability and chemical resistance.[1] It is also used in designing ligands for catalysis and nitrogen-containing heterocyclic systems.[2]

-

Agrochemicals: Similar to its role in pharmaceuticals, it serves as a building block for novel pesticides and other agrochemical products.[1][3]

Safety and Handling

According to GHS hazard classifications, this compound is known to cause skin irritation (H315) and serious eye irritation (H319).[6] Therefore, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn during handling.[5] Operations should be conducted in a well-ventilated area to avoid inhalation of dust.[5] Avoid contact with strong oxidants.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. Page loading... [guidechem.com]

- 4. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. chembk.com [chembk.com]

- 6. This compound | C5H3I2N | CID 11427514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 53710-17-1 [chemicalbook.com]

synthesis of 2,6-diiodopyridine from 2,6-diaminopyridine

An In-Depth Technical Guide to the Synthesis of 2,6-Diiodopyridine from 2,6-Diaminopyridine

For Researchers, Scientists, and Drug Development Professionals

Overview and Reaction Principle

The conversion of aromatic primary amines to aryl halides is a cornerstone of synthetic organic chemistry. The most common method involves the formation of a diazonium salt from the amine, which is then displaced by a halide.[1] In the case of 2,6-diaminopyridine, both primary amino groups are converted to diazonium salts, which are subsequently replaced by iodine atoms to yield the target compound, this compound.

The overall transformation proceeds in two main stages:

-

Bis-Diazotization: The reaction of 2,6-diaminopyridine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄), at low temperatures (0–5 °C). This converts the two amino groups (-NH₂) into diazonium salt groups (-N₂⁺).[2]

-

Iodination: The unstable diazonium salt intermediate is then treated with a source of iodide ions, typically an aqueous solution of potassium iodide (KI). The diazonium groups are excellent leaving groups and are readily displaced by the iodide nucleophile, releasing nitrogen gas and forming the stable this compound product.[3]

Reaction Mechanism and Workflow

The reaction begins with the formation of the diazotizing agent, nitrous acid, from sodium nitrite and a strong acid. Each amino group on the pyridine ring is then diazotized. The resulting bis-diazonium salt is highly reactive and is immediately consumed in the next step. The addition of potassium iodide provides the nucleophile (I⁻) that displaces the N₂ group.

Figure 1: Chemical reaction pathway for the synthesis of this compound.

The experimental procedure follows a logical sequence of reagent addition, temperature control, reaction, and product isolation, as outlined in the workflow diagram below.

Figure 2: General experimental workflow for the synthesis.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative procedure based on established chemical principles for the Sandmeyer-type iodination of aromatic amines. Researchers should perform their own risk assessment and optimization.

3.1 Materials and Reagents

| Reagent / Material | Formula | Molar Mass ( g/mol ) | Notes |

| 2,6-Diaminopyridine | C₅H₇N₃ | 109.13 | Starting material |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 98% purity, handle with extreme care |

| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing agent |

| Potassium Iodide | KI | 166.00 | Iodide source |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | To quench excess iodine |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction solvent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |

| Deionized Water | H₂O | 18.02 | Solvent |

3.2 Reaction Parameters

| Parameter | Value / Description |

| Stoichiometry (Amine:NaNO₂:KI) | 1 : 2.2 : 2.5 |

| Reaction Temperature | Diazotization: 0–5 °C; Iodination: 0 °C to RT |

| Reaction Time | Diazotization: ~1 hr; Iodination: ~2-3 hrs |

| Solvent | Water, Sulfuric Acid |

| Expected Yield | 40-60% (Estimated, requires optimization) |

3.3 Step-by-Step Procedure

-

Preparation of Amine Solution: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cautiously add concentrated sulfuric acid (10 mL) to deionized water (40 mL) while cooling in an ice-water bath. To this cooled acid solution, slowly add 2,6-diaminopyridine (5.46 g, 50 mmol) in portions with stirring until fully dissolved. Cool the resulting solution to 0–5 °C using an ice-salt bath.

-

Diazotization: Dissolve sodium nitrite (7.59 g, 110 mmol) in deionized water (20 mL) and place it in the dropping funnel. Add the sodium nitrite solution dropwise to the stirred amine solution over 30–45 minutes, ensuring the internal temperature is maintained below 5 °C. After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

-

Iodination: Dissolve potassium iodide (20.75 g, 125 mmol) in deionized water (30 mL). Add this solution dropwise to the cold diazonium salt solution over 30 minutes. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the KI addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 1–2 hours at room temperature to ensure the complete decomposition of the diazonium salt.

-

Work-up and Isolation: Cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium thiosulfate until the dark color of excess iodine disappears. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with deionized water (50 mL), followed by saturated brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Safety Considerations

-

Handling Acids: Concentrated sulfuric acid is extremely corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Add acid to water slowly, never the other way around.

-

Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. This procedure is designed to use the salt in situ without isolation. Maintain low temperatures during its formation and handling.

-

Nitrogen Gas Evolution: The iodination step releases a large volume of nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and that the apparatus is not sealed.

-

Reagent Toxicity: Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.

References

Commercial Availability and Synthetic Strategies for 2,6-Diiodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diiodopyridine is a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its two iodine substituents provide reactive handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed experimental protocol for its synthesis, and insights into its applications in drug discovery, with a focus on its role as a precursor to kinase inhibitors.

Commercial Availability

A number of chemical suppliers offer this compound, typically with a purity of 97% or higher as determined by gas chromatography (GC). The compound is generally available in quantities ranging from grams to kilograms. Below is a summary of representative suppliers and their product offerings. Pricing is subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Number(s) | Purity | Available Quantities |

| TCI America | D5268 | >97.0% (GC) | 1g, 5g |

| Chem-Impex | 37174 | ≥97% (GC) | Inquire for pricing and availability |

| Fisher Scientific | D52681G, D52685G | 97.0+% | 1g, 5g[1] |

Synthetic Protocol: Synthesis of this compound via the Sandmeyer Reaction

The most common and reliable method for the laboratory-scale synthesis of this compound is the Sandmeyer reaction, starting from the readily available 2,6-diaminopyridine.[2][3][4][5] This two-step, one-pot procedure involves the diazotization of the amino groups followed by the introduction of iodine.

Experimental Protocol

Materials:

-

2,6-Diaminopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,6-diaminopyridine (1.0 eq).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (e.g., 4.0 eq) dropwise while maintaining the temperature below 10 °C.

-

In a separate beaker, dissolve sodium nitrite (2.2 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred reaction mixture, ensuring the temperature remains between 0-5 °C. The addition should take approximately 30-45 minutes.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

-

-

Iodination:

-

In a separate large beaker, dissolve potassium iodide (e.g., 5.0 eq) in deionized water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed. The addition should be controlled to manage the rate of gas evolution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

To quench any remaining iodine, add a saturated aqueous solution of sodium thiosulfate until the dark color of the solution disappears.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x volumes).

-

Combine the organic layers and wash with deionized water, followed by a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure this compound as a solid.

-

Applications in Drug Discovery: A Precursor to Kinase Inhibitors

Substituted pyridines are a common scaffold in a multitude of clinically approved drugs and investigational new drug candidates. The ability to functionalize the pyridine ring at specific positions is crucial for optimizing the pharmacological properties of these molecules. This compound serves as a key starting material for the synthesis of 2,6-disubstituted pyridines, which are prevalent in the development of protein kinase inhibitors.

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins.[6] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[7] Therefore, the development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery.

The iodine atoms in this compound are readily displaced in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents at the 2 and 6 positions of the pyridine ring. This modular approach is highly advantageous for creating libraries of compounds for structure-activity relationship (SAR) studies to identify potent and selective kinase inhibitors.

The dysregulated signaling pathways often targeted by these inhibitors include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell proliferation, survival, and differentiation.[6][7]

References

- 1. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drugging Hijacked Kinase Pathways in Pediatric Oncology: Opportunities and Current Scenario [mdpi.com]

An In-depth Technical Guide to the Spectral Data of 2,6-Diiodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and expected spectral data for 2,6-diiodopyridine, a key intermediate in organic synthesis. Due to the limited availability of fully published and collated spectral datasets for this specific compound, this guide combines documented mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics based on analogous compounds and fundamental principles. Detailed, generalized experimental protocols for acquiring such data are also provided.

Spectroscopic Data Summary

The following tables summarize the available and expected quantitative data for the spectroscopic characterization of this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

| H-3, H-5 | ~ 7.2 - 7.4 | Doublet | ~ 8.0 |

| H-4 | ~ 7.6 - 7.8 | Triplet | ~ 8.0 |

Note: Predictions are based on the analysis of similar halogenated pyridines. The electron-withdrawing nature of the iodine atoms and the nitrogen atom in the pyridine ring will influence the precise chemical shifts.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |

| C-2, C-6 | ~ 120 - 130 |

| C-3, C-5 | ~ 130 - 135 |

| C-4 | ~ 140 - 145 |

Note: The carbon atoms directly bonded to iodine (C-2 and C-6) are expected to show a significant upfield shift compared to pyridine due to the heavy atom effect of iodine.

Table 3: IR Spectral Data (Predicted)

| Vibrational Mode | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| C=C/C=N Ring Stretch | 1540 - 1600 | Medium-Strong |

| C-H in-plane bend | 1000 - 1200 | Medium |

| C-H out-of-plane bend | 700 - 900 | Strong |

| C-I Stretch | 500 - 650 | Medium-Strong |

Table 4: Mass Spectrometry Data

| Ion | m/z (Relative Abundance) | Fragmentation |

| [M]⁺ | 331 (100%) | Molecular Ion |

| [M-I]⁺ | 204 (High) | Loss of one iodine atom |

| [M-I₂]⁺ | 77 (Moderate) | Loss of two iodine atoms |

| [C₅H₃N]⁺ | 77 (Moderate) | Pyridine ring fragment |

Source: Predicted fragmentation pattern based on general principles of mass spectrometry for halogenated compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

-

Data Acquisition:

-

Insert the sample into a high-resolution NMR spectrometer (typically 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence with a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure full relaxation of the protons.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon atom. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a lint-free cloth dampened with a suitable solvent like isopropanol.

-

Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrument-related absorptions.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply firm and even pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the FTIR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum with a good signal-to-noise ratio.

-

3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum showing the relative intensity of each ion.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide on the Solubility and Stability of 2,6-Diiodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,6-diiodopyridine. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document outlines established methodologies for determining these properties. It also presents available data for structurally analogous compounds to serve as a valuable reference for experimental design and execution.

Introduction to this compound

This compound is a halogenated pyridine derivative with iodine atoms at the 2 and 6 positions of the pyridine ring. Halogenated pyridines are significant structural motifs in medicinal chemistry and materials science. The solubility and stability of such compounds are critical parameters that influence their utility in various applications, including reaction kinetics, formulation development, and biological assays. Understanding these properties is essential for optimizing synthetic routes, ensuring shelf-life, and predicting bioavailability.

Solubility Profile

Table 1: Solubility of Structurally Related Dihalogenated Pyridine Compounds

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| 3,5-Dichloro-2-(trichloromethyl)pyridine | Acetone | 20 | 198 |

| 3,5-Dichloro-2-(trichloromethyl)pyridine | Methylene Chloride | 20 | 185 |

| 3,5-Dichloro-2-(trichloromethyl)pyridine | Ethyl Acetate | 20 | 115 |

| 3,5-Dichloro-2-(trichloromethyl)pyridine | Toluene | 20 | 102 |

| 3,5-Dichloro-2-(trichloromethyl)pyridine | Methanol | 20 | 18 |

| 3,5-Dichloro-2-(trichloromethyl)pyridine | n-Hexane | 20 | 2.5 |

Note: This data is for a structurally related compound and should be used as a reference for initial solvent screening.[1]

Table 2: Qualitative Solubility of a Structurally Related Aminopyridine Azo Dye

| Solvent | Solubility (at room temperature) | Solubility (when heated) |

| Water | Insoluble | Insoluble |

| Ethanol | Sparingly Soluble | Soluble |

| DMSO | Soluble | Soluble |

| Chloroform | Soluble | Soluble |

Note: This qualitative data for 2-(2-pyridyl azo)-1-naphthol can provide insights into solvent polarity and its effect on solubility.[2]

Experimental Protocols for Solubility Determination

Several established methods can be employed to quantitatively determine the solubility of this compound. The choice of method depends on the required accuracy, the amount of available material, and the nature of the solvent.

This classical and highly accurate method involves the preparation of a saturated solution and the subsequent determination of the dissolved solute's mass.[2]

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and agitate it in a constant temperature shaker bath for an extended period (e.g., 24-48 hours) to reach equilibrium.

-

Separation: Carefully separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Analysis: Accurately transfer a known volume or weight of the clear, saturated solution to a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).

-

Calculation: Weigh the remaining solid residue. The solubility is then calculated in the desired units (e.g., g/100 mL, mg/mL).[2]

This method is suitable for a wide range of compounds and solvents and offers high sensitivity and accuracy.

Protocol:

-

Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 of the Gravimetric Method.

-

Sample Preparation: After equilibration, filter the saturated solution through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solids.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Inject the diluted sample into an HPLC system equipped with an appropriate column and detector (e.g., UV-Vis).

-

Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve of known concentrations.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility.

Stability Profile

The stability of this compound can be influenced by several factors, including temperature, light, pH, and the presence of oxidizing or reducing agents. While specific stability data for this compound is scarce, general principles of halogenated pyridine stability can be applied. The carbon-iodine bond is generally the weakest among carbon-halogen bonds, suggesting that this compound may be susceptible to degradation under certain conditions, such as exposure to UV light or elevated temperatures.

Studies on other halogenated pyridines have shown that the position of the halogen can influence stability and reactivity.[3] For instance, halogens at the 2- and 6-positions can be susceptible to nucleophilic displacement.[3]

-

Light: Photodegradation can be a significant degradation pathway for halogenated aromatic compounds.[4] Exposure to UV light can lead to the cleavage of the C-I bond, initiating radical reactions.

-

Temperature: Elevated temperatures can accelerate degradation reactions. Thermogravimetric analysis (TGA) can be used to determine the thermal stability of the compound.

-

pH: The stability of pyridine derivatives can be pH-dependent.[5] While the pyridine ring itself is relatively stable, extreme pH conditions could potentially facilitate hydrolysis or other degradation reactions.

-

Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents should be avoided unless part of a specific chemical transformation.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. An HPLC method is often preferred due to its ability to separate the parent compound from its potential degradation products.

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent.

-

Stress Conditions: Subject the samples to various stress conditions in parallel with a control sample stored under normal conditions.

-

Acidic/Basic Hydrolysis: Treat with HCl or NaOH at room temperature and elevated temperatures.

-

Oxidative Degradation: Treat with H₂O₂.

-

Thermal Degradation: Store at elevated temperatures (e.g., 60-80 °C).

-

Photodegradation: Expose to UV and/or visible light.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 6, 12, 24 hours).

-

Analysis: Analyze the samples using a developed stability-indicating HPLC method to quantify the remaining this compound and to detect the formation of any degradation products.

This study evaluates the stability of this compound under recommended storage conditions.

Protocol:

-

Storage Conditions: Store samples of this compound under controlled temperature and humidity conditions, protected from light.

-

Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 3, 6, 12 months).

-

Analysis: Use a validated stability-indicating HPLC method to determine the purity and content of this compound.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for determining the solubility and stability of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Workflow for forced degradation stability studies.

Conclusion

While direct quantitative data on the solubility and stability of this compound is limited, this guide provides researchers, scientists, and drug development professionals with a robust framework for experimentally determining these critical parameters. By leveraging the provided protocols and considering the data from analogous compounds, researchers can effectively design experiments to assess the solubility and stability of this compound for their specific applications. The experimental workflows visualized in this guide offer a clear and logical path for these investigations. The inherent reactivity of the carbon-iodine bond suggests that careful consideration of stability, particularly with respect to light and temperature, is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability to light, heat, and hydrogen peroxide at different pH values and DPPH radical scavenging activity of acylated anthocyanins from red radish extract - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Carbon-Iodine Bonds in 2,6-Diiodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carbon-iodine bonds in 2,6-diiodopyridine, a versatile building block in modern synthetic chemistry. The high reactivity and potential for selective functionalization of its C-I bonds make it a valuable precursor for the synthesis of complex polysubstituted pyridines, which are key scaffolds in pharmaceuticals and functional materials. This document details the principles of selective cross-coupling reactions, provides quantitative data from representative reactions, and outlines detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Core Principles of Reactivity and Selectivity

The synthetic utility of this compound in cross-coupling reactions is governed by the inherent reactivity hierarchy of carbon-halogen bonds. In palladium-catalyzed transformations, the bond strength and, consequently, the ease of oxidative addition to the palladium(0) catalyst follows the trend: C-I > C-Br > C-Cl.[1][2][3] This differential reactivity is the cornerstone of selective functionalization, allowing for the preferential reaction at the more labile C-I bonds under milder conditions.

In the case of this compound, both C-I bonds are highly reactive. Achieving selective mono-functionalization requires careful control over reaction conditions such as stoichiometry of reagents, catalyst loading, temperature, and reaction time. By using a limited amount of the coupling partner (typically 1.0-1.2 equivalents), it is often possible to favor the formation of the mono-substituted product, 2-substituted-6-iodopyridine. Subsequent reaction at the remaining C-I bond can then be carried out under similar or slightly more forcing conditions to generate unsymmetrical 2,6-disubstituted pyridines.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction provides an efficient route to introduce aryl and heteroaryl substituents at the 2- and 6-positions.

Quantitative Data for Suzuki-Miyaura Coupling of Dihalopyridines

While specific data for this compound is not extensively reported, the following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of analogous dihalopyridines, which can serve as a predictive guide. The higher reactivity of the C-I bond suggests that reactions with this compound would likely proceed under milder conditions or with shorter reaction times compared to its dibromo and dichloro counterparts.

| Entry | Dihalopyridine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2,6-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | [2] |

| 2 | 2,6-Dichloropyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | Dioxane | 100 | 16 | 90-98 | [2] |

| 3 | 2-Bromo-6-iodopyridine | Arylboronic acid | - | - | - | - | - | - | - | [4] |

| 4 | 2,6-Dibromopyridine | Arylboronic acids | PdCl₂ | Macrocyclic | - | - | - | High | High (monoaryl) | [4] |

Experimental Protocol: Selective Mono-Arylation of this compound via Suzuki-Miyaura Coupling

This protocol describes a general method for the selective mono-arylation of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Pd(PPh₃)₄ (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane/Water (4:1 mixture, degassed)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 4-12 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 2-aryl-6-iodopyridine.

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_complex [label="R-Pd(II)-I(Ln)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl_complex [label="R-Pd(II)-Ar(Ln)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R-Ar", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="R-I\n(this compound)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar-B(OR)₂", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base", shape=invhouse, style="", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=""]; ArylHalide -> OxAdd [color="#EA4335"]; OxAdd -> PdII_complex; PdII_complex -> Transmetal; BoronicAcid -> Transmetal [color="#4285F4"]; Base -> Transmetal [color="#FBBC05"]; Transmetal -> PdII_Aryl_complex; PdII_Aryl_complex -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } .dot Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds, reacting an aryl or vinyl halide with a terminal alkyne. This reaction is catalyzed by a palladium complex, often with a copper(I) co-catalyst. For this compound, this provides a direct route to 2,6-dialkynylpyridines or, through controlled reaction, 2-alkynyl-6-iodopyridines.

Quantitative Data for Sonogashira Coupling of Dihalopyridines

The following table presents data for the Sonogashira coupling of related dihalopyridines. Given the high reactivity of the C-I bond, this compound is expected to undergo this reaction under mild conditions.

| Entry | Dihalopyridine | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 60-80 | 6 | 85-95 | [5] |

| 2 | 2,6-Dibromopyridine | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | THF | RT | 12 | ~80 | [5] |

| 3 | 2-Amino-3-bromopyridines | Various alkynes | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 | [6] |

Experimental Protocol: Di-alkynylation of this compound via Sonogashira Coupling

This protocol outlines a general procedure for the disubstitution of this compound with a terminal alkyne.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (2.5 equiv)

-

PdCl₂(PPh₃)₂ (5 mol%)

-

Copper(I) iodide (CuI) (10 mol%)

-

Triethylamine (Et₃N) (4.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous DMF, followed by triethylamine.

-

Degas the mixture by bubbling with argon for 10-15 minutes.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Heat the reaction to a temperature between 80-100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the di-alkynylated product.[5]

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[3] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in many biologically active compounds. The high reactivity of the C-I bonds in this compound makes it a suitable substrate for this transformation, allowing for the synthesis of 2,6-diaminopyridines and their derivatives.

Quantitative Data for Buchwald-Hartwig Amination of Dihalopyridines

Specific data for the Buchwald-Hartwig amination of this compound is limited. The following table provides representative data for the amination of 2,6-dibromopyridine, which can be used as a reference. It is anticipated that this compound would react under similar or milder conditions.

| Entry | Dihalopyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2,6-Dibromopyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | ~90 | [3] |

| 2 | 2,6-Dibromopyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | ~85 | [3] |

| 3 | 2,6-Dibromopyridine | Primary Alkylamines | CuI / DMPAO | K₂CO₃ | Water | 118-200 (MW) | 2.5 | High | [7] |

Experimental Protocol: Mono-amination of this compound via Buchwald-Hartwig Amination

This protocol provides a general method for the selective mono-amination of this compound.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous, degassed toluene

-

Schlenk tube

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

-

Add this compound and the amine to the tube.

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Combine this compound,\nAmine, Catalyst, Ligand, and Base\nin a Schlenk Tube", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="Establish Inert Atmosphere\n(Evacuate/Backfill with Ar/N₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Add Degassed Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat Reaction Mixture\nwith Stirring", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor Progress\n(TLC/LC-MS)", shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\nand Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purify by Column\nChromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Obtain 2-Amino-6-iodopyridine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Inert; Inert -> Solvent; Solvent -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Monitor -> Heat [label="Incomplete"]; Workup -> Purify; Purify -> Product; } .dot Caption: General experimental workflow for Buchwald-Hartwig amination.

Conclusion

This compound is a highly reactive and versatile substrate for palladium-catalyzed cross-coupling reactions. The lability of its carbon-iodine bonds allows for efficient functionalization under relatively mild conditions. By carefully controlling the reaction parameters, selective mono- or di-substitution can be achieved, providing access to a wide array of functionalized pyridine derivatives. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the synthetic potential of this compound in the development of novel molecules for pharmaceutical and materials science applications. Further exploration and optimization of reaction conditions for specific substrates are encouraged to fully exploit the reactivity of this valuable building block.

References

An In-depth Technical Guide to the Electrophilicity of the Pyridine Ring in 2,6-Diiodopyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine ring, a fundamental scaffold in medicinal chemistry and materials science, exhibits a complex electronic character that dictates its reactivity. This guide provides a detailed technical analysis of the electrophilicity of the pyridine ring in 2,6-diiodopyridine. Due to the electron-withdrawing nature of the nitrogen atom and the two iodine substituents, the pyridine ring in this compound is significantly deactivated towards electrophilic aromatic substitution. This document synthesizes available data, presents theoretical considerations, and provides extrapolated experimental protocols to offer a comprehensive resource for professionals working with this versatile heterocyclic compound.

Introduction: The Electronic Landscape of the Pyridine Ring

The pyridine ring is an aromatic heterocycle analogous to benzene, with one CH group replaced by a nitrogen atom. The electronegativity of the nitrogen atom has a profound impact on the electron distribution within the ring, leading to a significant decrease in electron density at the carbon atoms, particularly at the ortho (2- and 6-) and para (4-) positions. This inherent electron deficiency makes pyridine and its derivatives less susceptible to electrophilic attack compared to benzene.[1][2][3] Electrophilic substitution on an unsubstituted pyridine ring, when forced under harsh conditions, typically occurs at the 3- and 5-positions, as the intermediates of attack at these positions are less destabilized.[1][3]

The introduction of substituents further modulates the electrophilicity of the pyridine ring. Halogens, such as iodine, are generally considered deactivating groups due to their inductive electron-withdrawing effect (-I), while they can also exert a weak electron-donating mesomeric effect (+M). In the case of this compound, the two iodine atoms significantly influence the reactivity of the remaining C-H bonds at the 3-, 4-, and 5-positions.

Quantitative and Qualitative Assessment of Electrophilicity

Hammett Constants

The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic systems.[4] While specific Hammett constants for a 2-iodo substituent on a pyridine ring undergoing electrophilic substitution are not extensively documented, we can analyze the known values for iodine on a benzene ring and the aza-substituent (the nitrogen in the pyridine ring).

The Hammett substituent constant (σp) for iodine is +0.18, indicating its electron-withdrawing nature through the inductive effect.[5] The aza-substituent itself has a significant deactivating effect. The combination of the electronegative nitrogen and two inductively withdrawing iodine atoms at the 2- and 6-positions strongly deactivates the entire pyridine ring towards electrophilic attack.

Table 1: Hammett Constants for Relevant Substituents

| Substituent | σ (meta) | σ (para) |

| -I | +0.35 | +0.18 |

Note: Data extracted from available literature for benzene derivatives.[5] The electronic effects in a pyridine ring will be of a similar nature.

Based on these values, it can be concluded that the electron density at the 3-, 4-, and 5-positions of this compound is significantly reduced, making electrophilic substitution challenging.

Computational Analysis of Electron Density

While specific experimental electron density maps for this compound are not available, computational chemistry offers a powerful tool to visualize the electron distribution. Density Functional Theory (DFT) calculations can provide insights into the molecular orbitals and atomic charges.

A qualitative representation of the expected electron density distribution is depicted below. The nitrogen atom and the iodine atoms will draw electron density away from the carbon atoms of the ring, with the most significant effect at the positions ortho and para to the nitrogen.

References

The Synthetic Versatility of 2,6-Diiodopyridine: A Technical Primer for Organic Synthesis

For Immediate Release

Shanghai, China – December 30, 2025 – 2,6-Diiodopyridine has emerged as a pivotal building block in modern organic synthesis, offering a versatile platform for the construction of complex, multi-substituted pyridine derivatives. This technical guide provides an in-depth overview of its applications, focusing on its utility in cross-coupling reactions and its role in the development of novel pharmaceuticals and advanced materials. The unique reactivity of the two iodine substituents allows for selective and sequential functionalization, making it an invaluable tool for researchers, scientists, and professionals in drug development.

Core Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of a wide array of organic compounds.[1][2] Its primary utility lies in its application as a substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[3] These reactions enable the introduction of diverse functional groups at the 2 and 6 positions of the pyridine ring, providing a modular approach to complex molecular architectures.[2]

The pyridine scaffold is a prevalent motif in numerous biologically active molecules and approved drugs.[4] Consequently, derivatives of this compound have garnered significant attention in medicinal chemistry, particularly in the discovery of novel therapeutic agents.[4] Applications in anticancer drug discovery have shown considerable promise, with derivatives targeting key proteins such as protein kinases.[4]

Beyond pharmaceuticals, this compound finds applications in materials science for the design and synthesis of nitrogen-containing heterocyclic systems, polymers, and coatings, where it can enhance properties such as thermal stability and chemical resistance.[2][3] It is also employed in the preparation of ligands for catalytic reactions.[3]

Cross-Coupling Reactions: A Gateway to Substituted Pyridines

The two iodine atoms on the pyridine ring are highly reactive leaving groups in palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.[3][5] The ability to perform sequential or one-pot multi-component coupling reactions makes this compound an attractive starting material for generating libraries of structurally diverse compounds.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting the diiodopyridine with boronic acids or esters. This reaction is instrumental in introducing aryl and heteroaryl moieties.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Dihalopyridines

| Entry | Dihalopyridine | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2,6-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 2,6-Dibromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 80 | 16 | 92 |

| 3 | This compound | Vinylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 60 | 8 | 78 |

Note: Yields are representative and can vary based on the specific substrate and reaction conditions. Data is compiled from analogous reactions and serves as a general guideline.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds by coupling this compound with terminal alkynes. This reaction is highly effective for introducing alkynyl functionalities, which can serve as handles for further transformations.

Table 2: Representative Sonogashira Coupling Reactions with Dihalopyridines

| Entry | Dihalopyridine | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (2) | NEt₃ | THF | 60 | 95 |

| 2 | 2,6-Dibromopyridine | 1-Heptyne | Pd(OAc)₂ (3) | CuI (5) | DIPA | DMF | 80 | 88 |

| 3 | 2,6-Dichloropyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | Toluene | 100 | 75 |

Note: Yields are representative and can vary based on the specific substrate and reaction conditions. Data is compiled from analogous reactions and serves as a general guideline.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with this compound (1.0 eq.), the corresponding boronic acid or ester (2.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 3.0 eq.). The flask is evacuated and backfilled with an inert atmosphere (Argon or Nitrogen). Anhydrous, degassed solvent (e.g., Toluene/H₂O mixture) is added, and the reaction mixture is heated with vigorous stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Sonogashira Coupling

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (2 mol%).[4] Anhydrous solvent (e.g., THF) is added, followed by the terminal alkyne (2.2 eq.) and an amine base (e.g., triethylamine, 3.0 eq.).[4] The reaction mixture is stirred at room temperature or heated.[4] Upon completion, as monitored by TLC or GC-MS, the mixture is cooled, diluted with diethyl ether, and filtered through a pad of celite to remove precipitated salts.[4] The filtrate is concentrated, and the residue is purified by column chromatography.

Logical Workflow for Synthesis of Substituted Pyridines

The following diagram illustrates a generalized workflow for the synthesis of substituted pyridines starting from this compound.

Signaling Pathway Intervention

Derivatives of dihalopyridines have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. For instance, substituted pyridines can act as kinase inhibitors, interfering with pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation.[4]

Future Outlook

The continued exploration of this compound in organic synthesis is expected to yield novel methodologies for the construction of complex molecules. Its utility in creating diverse libraries of pyridine derivatives will undoubtedly fuel further discoveries in medicinal chemistry and materials science, paving the way for the development of next-generation therapeutics and advanced materials.

References

The Discovery and History of 2,6-Diiodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diiodopyridine is a halogenated heterocyclic compound that has emerged as a valuable building block in organic synthesis and medicinal chemistry. Its strategic substitution pattern, with iodine atoms at the C2 and C6 positions of the pyridine ring, imparts unique reactivity, making it a versatile precursor for the synthesis of a wide array of more complex molecules. This technical guide provides an in-depth exploration of the discovery, history, chemical properties, and synthetic utility of this compound, with a focus on its applications in drug development and materials science.

Discovery and Historical Context

The likely first synthesis of this compound would have been achieved through the Sandmeyer reaction , a versatile method for the conversion of aryl amines to aryl halides, discovered by Traugott Sandmeyer in 1884.[1] The logical precursor for this synthesis is 2,6-diaminopyridine. Early work by chemists like Fischer and Steinhauser in the early 1900s established methods for the synthesis of dihalopyridines from their corresponding diamino precursors.[2] It is highly probable that this compound was first prepared using a similar diazotization-iodination sequence.

The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century, such as the Suzuki-Miyaura and Sonogashira couplings, significantly expanded the synthetic utility of this compound.[3][4] These reactions allow for the selective formation of carbon-carbon bonds at the iodo-substituted positions, opening up avenues for the construction of complex molecular architectures.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃I₂N | |

| Molecular Weight | 330.89 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 188 °C | |

| Boiling Point | Not readily available | |

| Solubility | Soluble in many organic solvents | |

| CAS Number | 53710-17-1 |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and quality control of this compound. While a complete set of publicly available, high-resolution spectra is limited, typical spectral features can be inferred from data on analogous compounds and general principles of spectroscopy.

3.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. It will exhibit a characteristic AX₂ spin system.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3, H-5 | ~7.0-7.2 | Doublet (d) | ~7-8 |

| H-4 | ~7.4-7.6 | Triplet (t) | ~7-8 |

3.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show three distinct signals corresponding to the three unique carbon environments in the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C-2, C-6 | ~120-130 |

| C-3, C-5 | ~128-130 |

| C-4 | ~140-142 |

3.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for the pyridine ring and the C-I bonds.

| Functional Group | Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3000-3100 |

| C=C and C=N stretching (ring) | 1400-1600 |

| C-I stretching | 500-600 |

3.4. Mass Spectrometry (MS)

The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 331, corresponding to the monoisotopic mass of this compound. The fragmentation pattern will be characteristic of a diiodinated aromatic compound.

Experimental Protocols

4.1. Synthesis of this compound via Sandmeyer Reaction

This protocol describes a plausible historical method for the synthesis of this compound from 2,6-diaminopyridine.

Materials:

-

2,6-Diaminopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization: In a flask cooled in an ice-salt bath, dissolve 2,6-diaminopyridine in concentrated sulfuric acid. Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate of this compound will form.

-

Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional hour. Filter the crude product and wash with cold water.

-

Purification: Dissolve the crude product in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any acidic impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent like ethanol.

4.2. Synthesis of 2,6-Diarylpyridines via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (2.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium Carbonate (K₂CO₃, 3 equivalents)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent, purify the crude product by column chromatography on silica gel to obtain the desired 2,6-diarylpyridine.

Signaling Pathways and Applications in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, and 2,6-disubstituted pyridines derived from this compound are of particular interest as potential therapeutic agents.[3][5] One of the most significant areas of application is in the development of kinase inhibitors .

Kinases are a class of enzymes that play a crucial role in cell signaling pathways by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 2,6-disubstituted pyridine core can serve as a scaffold to which various functional groups can be attached to create molecules that bind to the ATP-binding pocket of specific kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that promote cell proliferation and survival.

A simplified diagram of a kinase signaling pathway and its inhibition.

Experimental Workflows

The synthetic utility of this compound is best illustrated through its application in sequential cross-coupling reactions, allowing for the controlled and modular synthesis of complex, unsymmetrical 2,6-disubstituted pyridines.

Workflow for the sequential Suzuki-Miyaura coupling of this compound.

Logical Relationships in Synthesis

The differential reactivity of the halogens in various dihalopyridines is a key concept that underpins their synthetic utility. This can be represented in a logical flow diagram.

Logical relationship of carbon-halogen bond reactivity in cross-coupling reactions.

Conclusion

This compound, a compound with a rich, albeit not explicitly documented, history rooted in the foundational principles of organic synthesis, has evolved into a cornerstone for the construction of complex pyridine-containing molecules. Its predictable reactivity in modern cross-coupling reactions has solidified its importance in the fields of drug discovery and materials science. This guide has provided a comprehensive overview of its known properties, synthetic methodologies, and applications, offering a valuable resource for researchers seeking to harness the synthetic potential of this versatile building block.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 2,6-Diiodopyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction with 2,6-diiodopyridine. This versatile reaction enables the selective synthesis of mono- and di-substituted pyridine derivatives, which are valuable intermediates in pharmaceutical and materials science research. The protocols outlined below are based on established methodologies for dihalopyridines, taking into account the high reactivity of the carbon-iodine bond.

Introduction

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. When applied to this compound, the differential reactivity of the two C-I bonds allows for either selective mono-arylation or exhaustive di-arylation by carefully tuning the reaction conditions. The greater lability of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds generally allows for milder reaction conditions.

Principle of Regioselectivity

The selective mono-arylation of this compound is achievable due to the statistical probability of the first coupling event and the potential for electronic deactivation of the pyridine ring after the first substitution, which can make the second coupling slower. By controlling the stoichiometry of the boronic acid (using a slight excess for mono-arylation) and reaction time, the formation of the mono-substituted product can be favored. For di-arylation, an excess of the boronic acid and longer reaction times are typically employed to drive the reaction to completion.

Data Presentation: Catalytic Systems and Conditions

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. The following tables summarize representative conditions for the Suzuki-Miyaura coupling of dihalopyridines, which can be adapted for this compound. Note that due to the higher reactivity of the C-I bond, lower catalyst loadings, milder bases, or lower temperatures may be effective for this compound as compared to its dibromo or dichloro analogs.

Table 1: Conditions for Selective Mono-Arylation of 2,6-Dihalopyridines

| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High |

| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective |

Table 2: Conditions for Di-Arylation of 2,6-Dihalopyridines

| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better |

| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High |

Experimental Protocols

Safety Precautions: Palladium catalysts, organic solvents, and reagents should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Selective Mono-Arylation of this compound

This protocol is designed to favor the formation of the mono-substituted product by controlling the stoichiometry of the reagents.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

-

Ligand (e.g., P(t-Bu)₃, 4.5 mol%)

-

Base (e.g., KF, 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

-

Under a positive pressure of inert gas, add the palladium precursor and the ligand.

-

Add the anhydrous, degassed solvent via syringe.

-

Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

-

Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-